molecular formula C9H9ClN2O B2679287 5-Phenyl-1H-pyrazol-4-ol;hydrochloride CAS No. 2418726-94-8

5-Phenyl-1H-pyrazol-4-ol;hydrochloride

Cat. No. B2679287
CAS RN: 2418726-94-8
M. Wt: 196.63
InChI Key: FPHOZEAAPLCFKA-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Synthesized pyrazole 13 derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide), mechanism was discussed as caused 4 T1 cells to die by preventing wound healing and colony .


Physical And Chemical Properties Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Structural and Spectral Analysis

  • Compound Characterization : A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, involved experimental and theoretical investigations, including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. This research aids in understanding the molecular structure and properties of such compounds (Viveka et al., 2016).

Biological and Pharmacological Research

  • Antiviral Activities : Pyrazole derivatives, including those similar to 5-Phenyl-1H-pyrazol-4-ol, have been found to possess antiviral activities, which could be relevant in the development of new antiviral agents (Ouyang et al., 2008).
  • Antihyperglycemic Agents : Specific pyrazole derivatives have shown potent antihyperglycemic effects in diabetic mice, suggesting potential applications in diabetes treatment (Kees et al., 1996).
  • Antiproliferative Agents : Novel pyrazole derivatives have been synthesized for their potential as antiproliferative agents against cancer cells, indicating their significance in cancer research (Ananda et al., 2017).

Chemical Applications

  • Corrosion Inhibition : Pyrazole derivatives have been explored for their potential in inhibiting corrosion, which could be significant in industrial applications (Singh et al., 2020).

Synthesis and Characterization

  • Synthesis Techniques : Research has been conducted on the synthesis of various pyrazole derivatives, providing insights into efficient and environmentally safe synthesis methods (Ajani et al., 2019).

Computational Analysis

  • Computational Studies : Computational evaluations have been performed on pyrazole derivatives for toxicity assessment, tumour inhibition, and other pharmacological potentials, contributing to drug design and discovery (Faheem, 2018).

Mechanism of Action

Target of Action

5-Phenyl-1H-pyrazol-4-ol;hydrochloride is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for the transmission of these diseases, affecting millions of people worldwide .

Mode of Action

The interaction of this compound with its targets results in significant changes. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact similarly with its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the life cycles of Leishmania aethiopica and Plasmodium berghei . The compound’s interaction with these parasites disrupts their normal functioning, leading to their eventual death and the suppression of the diseases they cause .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include superior antipromastigote activity and inhibition effects against Plasmodium berghei . These effects result in the suppression of leishmaniasis and malaria, respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strains of Leishmania aethiopica and Plasmodium berghei present in different geographical locations

properties

IUPAC Name

5-phenyl-1H-pyrazol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c12-8-6-10-11-9(8)7-4-2-1-3-5-7;/h1-6,12H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHOZEAAPLCFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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